6-Quinoxalinecarboxylic acid, 3,4-dihydro-3-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid: is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline ring . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can have different biological and chemical properties depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological molecules makes it a valuable tool for understanding various biochemical pathways .
Medicine: In medicine, derivatives of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects .
Industry: Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its versatility makes it a valuable component in various industrial applications .
Wirkmechanismus
The mechanism of action of 3,4-dihydro-3-oxoquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1,4-dihydroquinoline-3,6-dicarboxylic acid: This compound shares a similar quinoxaline core structure but differs in the position and number of carboxylic acid groups.
Quinoxaline-2-carboxylic acid: Another related compound with a carboxylic acid group at the 2-position instead of the 6-position.
Uniqueness: 3,4-Dihydro-3-oxoquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H6N2O3 |
---|---|
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-oxo-8aH-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-10-6-2-1-5(9(13)14)3-7(6)11-8/h1-4,6H,(H,13,14) |
InChI-Schlüssel |
SUFCGCPWFMNJSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=O)C=NC21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.